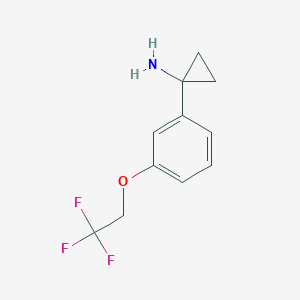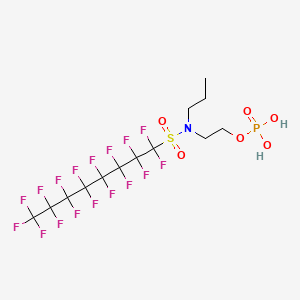
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide is a perfluorinated compound known for its unique chemical properties, including high thermal and chemical stability. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.
Vorbereitungsmethoden
The synthesis of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves complex pathways. One common method includes the reaction of perfluorooctanesulfonyl fluoride with ethylamine, followed by phosphorylation with phosphorus oxychloride. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Analyse Chemischer Reaktionen
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide undergoes various chemical reactions, primarily due to its reactive functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of fire-fighting foams.
Wirkmechanismus
The mechanism of action of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of cell membranes, while the phosphonooxy group can engage in hydrogen bonding and electrostatic interactions. These interactions can affect membrane fluidity and permeability, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide can be compared with other perfluorinated compounds such as:
Perfluorooctanesulfonamide: Similar in structure but lacks the phosphonooxy group.
Perfluorooctanoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
Perfluorooctanesulfonyl fluoride: A precursor in the synthesis of various perfluorinated compounds.
The uniqueness of this compound lies in its combination of a phosphonooxy group with a highly fluorinated tail, providing distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64264-44-4 |
|---|---|
Molekularformel |
C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2 C13H13F17NO6PS |
Molekulargewicht |
665.26 g/mol |
IUPAC-Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H13F17NO6PS/c1-2-3-31(4-5-37-38(32,33)34)39(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34) |
InChI-Schlüssel |
WTBPTHWHWVYYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

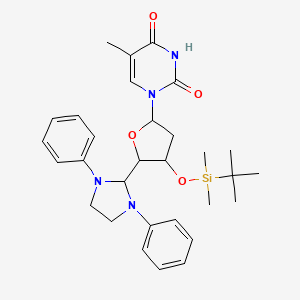
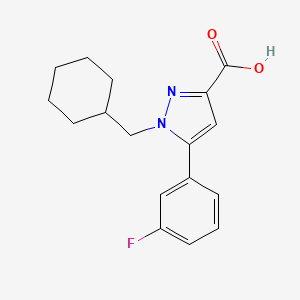
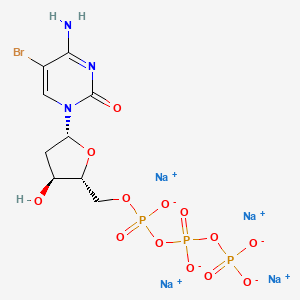
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)


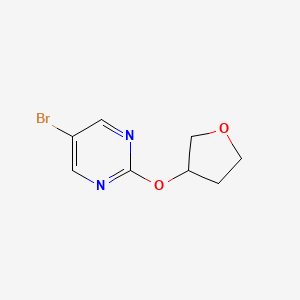

![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

